molecular formula C38H61N9O12S B14184147 L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine CAS No. 921202-58-6

L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine

Cat. No.: B14184147
CAS No.: 921202-58-6
M. Wt: 868.0 g/mol
InChI Key: MGEBTGGYBKUIOV-AGEVTBPVSA-N
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Description

L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide is crucial for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Preparation: The synthesis begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (L-serine) with a protected amine group is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. Purification of the final product is usually achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis requires specific enzymes and conditions for the incorporation of new amino acids.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine depends on its interaction with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular pathways. The exact mechanism can vary based on the context of its application, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-valine: Similar sequence but with valine instead of alanine.

    L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-threonine: Similar sequence but with threonine instead of alanine.

Uniqueness

L-Leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucylglycyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. The presence of methionine and tyrosine residues can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

921202-58-6

Molecular Formula

C38H61N9O12S

Molecular Weight

868.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C38H61N9O12S/c1-20(2)13-25(39)33(53)41-16-30(50)40-17-31(51)44-28(15-23-7-9-24(49)10-8-23)36(56)46-26(11-12-60-6)35(55)47-27(14-21(3)4)34(54)42-18-32(52)45-29(19-48)37(57)43-22(5)38(58)59/h7-10,20-22,25-29,48-49H,11-19,39H2,1-6H3,(H,40,50)(H,41,53)(H,42,54)(H,43,57)(H,44,51)(H,45,52)(H,46,56)(H,47,55)(H,58,59)/t22-,25-,26-,27-,28-,29-/m0/s1

InChI Key

MGEBTGGYBKUIOV-AGEVTBPVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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